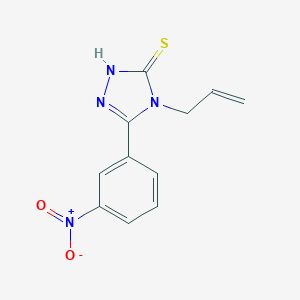

4-Allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

3-(3-nitrophenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O2S/c1-2-6-14-10(12-13-11(14)18)8-4-3-5-9(7-8)15(16)17/h2-5,7H,1,6H2,(H,13,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZZADMBHQNVTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70352184 | |

| Record name | 4-allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17050-61-2 | |

| Record name | 4-allyl-5-(3-nitrophenyl)-4h-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70352184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core basic properties of the heterocyclic compound 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol . Synthesizing theoretical principles with practical and validated experimental methodologies, this document is designed to equip researchers in medicinal chemistry, drug discovery, and materials science with the foundational knowledge required for the effective handling, characterization, and application of this molecule.

Introduction and Molecular Significance

This compound is a multifaceted molecule belonging to the 1,2,4-triazole class of nitrogen-containing heterocycles. This family of compounds is of significant interest due to its wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The unique structural amalgamation within this specific derivative—an acidic thiol group, a basic triazole core, a lipophilic allyl group, and an electron-withdrawing nitrophenyl moiety—suggests a complex chemical profile and a rich potential for diverse molecular interactions.

A thorough understanding of its basic properties, particularly its ionization constant (pKa), is paramount. The pKa value dictates the compound's degree of ionization at physiological pH, which in turn governs critical pharmacokinetic and pharmacodynamic parameters such as solubility, membrane permeability, protein binding, and interaction with biological targets.[2] This guide will delve into the synthesis, structural characterization, and a detailed exploration of the factors influencing its basicity, supported by robust experimental protocols.

Synthesis and Structural Elucidation

The synthesis of this compound is typically achieved through a multi-step process, culminating in the cyclization of a key thiosemicarbazide intermediate. This approach provides a reliable and scalable route to the target compound.

Synthetic Pathway

The logical flow for the synthesis begins with the formation of an acid hydrazide, followed by the introduction of the allyl isothiocyanate and subsequent base-catalyzed cyclization.

Caption: Synthetic route for this compound.

Detailed Synthetic Protocol

This protocol is a self-validating system. The purity and identity of the product from each step should be confirmed by techniques such as Thin Layer Chromatography (TLC) and melting point determination before proceeding to the next, ensuring the integrity of the final product.

Step 1: Synthesis of 3-Nitrobenzohydrazide

-

To a solution of methyl 3-nitrobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry to yield 3-nitrobenzohydrazide.

Step 2: Synthesis of 1-(3-Nitrobenzoyl)-4-allylthiosemicarbazide

-

Dissolve 3-nitrobenzohydrazide (1 equivalent) in absolute ethanol.

-

Add allyl isothiocyanate (1.1 equivalents) to the solution.

-

Reflux the mixture for 3-5 hours.

-

Cool the solution to room temperature and collect the precipitated product by filtration. Wash with cold ethanol to obtain the thiosemicarbazide intermediate.

Step 3: Synthesis of this compound (Target Compound)

-

Suspend the 1-(3-nitrobenzoyl)-4-allylthiosemicarbazide (1 equivalent) in an aqueous solution of 8% sodium hydroxide.[3]

-

Reflux the mixture for 4-6 hours until a clear solution is obtained.

-

Cool the reaction mixture and filter to remove any impurities.

-

Acidify the filtrate with cold, dilute hydrochloric acid to a pH of 5-6 to precipitate the product.[3]

-

Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent such as ethanol to yield pure this compound.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. Theoretical studies and data from analogous compounds confirm that the title compound exists in a tautomeric equilibrium between the thiol and thione forms, which can be influenced by the solvent and solid-state packing.[4]

| Spectroscopic Data | Characteristic Features |

| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons of the 3-nitrophenyl group (typically in the δ 7.5-8.5 ppm range), protons of the allyl group (δ 4.5-6.0 ppm), and a broad singlet for the SH proton (often downfield, >13 ppm). |

| ¹³C NMR (DMSO-d₆) | Resonances for the aromatic carbons, the carbons of the allyl group, and the two distinct carbons of the triazole ring (C3 and C5), with the C=S carbon appearing significantly downfield. |

| FTIR (KBr, cm⁻¹) | Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N stretching (around 1600-1620 cm⁻¹), and the C=S (thione) stretching (around 1250-1280 cm⁻¹). A weak S-H stretch may be observed around 2550-2600 cm⁻¹ in the thiol tautomer.[5] |

| UV-Vis (Ethanol) | Absorption maxima corresponding to π → π* transitions of the aromatic nitrophenyl ring and the triazole system. The position of these maxima is pH-dependent, a crucial feature for pKa determination. |

Physicochemical and Basic Properties

The basicity of this compound is a composite of the electronic properties of its constituent functional groups. The triazole ring itself is weakly basic due to the presence of lone pairs on the nitrogen atoms.[6] However, this basicity is significantly modulated by the attached substituents.

Factors Influencing Basicity

-

1,2,4-Triazole Core: The nitrogen atoms of the triazole ring are the primary sites of protonation. Computational studies suggest that protonation is most likely to occur at the N1 or N2 positions.[6]

-

3-Nitrophenyl Group: The nitro group is a strong electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density on the triazole ring, thereby decreasing its basicity.

-

Thiol/Thione Group: The compound exists in a thiol-thione tautomeric equilibrium. The thione form (C=S) is electron-withdrawing and contributes to a decrease in the basicity of the triazole ring. The acidic nature of the thiol proton (pKa typically in the range of 6-8) means that at physiological pH, this group can be deprotonated, introducing a negative charge that would further disfavor protonation of the triazole ring.

-

Allyl Group: The allyl group at the N4 position is a weakly electron-donating group, which slightly increases the electron density on the triazole ring, marginally enhancing its basicity.

The net effect of these competing electronic influences results in the compound being a very weak base. The primary ionizable group under accessible pH conditions is the acidic thiol group.

Determination of the Ionization Constant (pKa)

Due to the poor aqueous solubility of the title compound, determination of its pKa requires specialized techniques. Potentiometric titration in a co-solvent system is a robust and widely accepted method.

Caption: Workflow for pKa determination by potentiometric titration.

Experimental Protocol: Potentiometric pKa Determination

Rationale: The use of a co-solvent like methanol or dioxane is necessary to achieve a sufficient concentration of the sparingly soluble analyte for accurate potentiometric measurement.[7] By performing titrations in several co-solvent-water mixtures and extrapolating to 0% co-solvent, the aqueous pKa can be reliably estimated. Maintaining a constant ionic strength minimizes variations in activity coefficients.

Materials and Equipment:

-

Calibrated pH meter with a combination glass electrode

-

Autotitrator or manual burette

-

Thermostatted titration vessel

-

Magnetic stirrer

-

Nitrogen gas supply

-

This compound

-

Methanol (HPLC grade)

-

Deionized, carbonate-free water

-

Standardized 0.1 M HCl and 0.1 M NaOH solutions

-

Potassium chloride (KCl)

Procedure:

-

Preparation of Solutions: Prepare a series of solutions of the title compound (e.g., 0.005 M) in different methanol-water mixtures (e.g., 40%, 50%, 60% v/v). For each solution, add KCl to maintain a constant ionic strength of 0.15 M.[8]

-

System Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 4, 7, and 10) at the desired temperature (e.g., 25 °C).

-

Titration:

-

Transfer a known volume (e.g., 25 mL) of the sample solution to the thermostatted vessel.

-

Purge the solution with nitrogen for 10-15 minutes to remove dissolved CO₂ and maintain an inert atmosphere.[8]

-

Begin stirring the solution gently.

-

Titrate the solution with standardized 0.1 M NaOH (for the acidic thiol group). Add the titrant in small, precise increments (e.g., 0.05 mL).

-

Record the pH reading after each addition, ensuring the reading is stable.

-

-

Data Analysis:

-

Plot the pH versus the volume of titrant added to obtain the titration curve.

-

Calculate the first derivative of the titration curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.

-

The pH at the half-equivalence point is the apparent pKa (pKa') in that specific solvent mixture.

-

Repeat the titration for each co-solvent concentration.

-

-

Extrapolation to Aqueous pKa:

-

Plot the determined pKa' values against the mole fraction or volume percentage of the co-solvent.

-

Perform a linear extrapolation of the data back to 0% co-solvent to obtain the aqueous pKa value.

-

Conclusion

This compound is a compound with a nuanced chemical personality, defined by the interplay of its constituent functional groups. Its synthesis is achievable through established heterocyclic chemistry routes. The basicity of the triazole core is significantly attenuated by the potent electron-withdrawing effect of the 3-nitrophenyl group and the thione tautomer, rendering the molecule a very weak base. The most prominent ionizable feature is the acidic thiol group. The determination of its pKa, a critical parameter for drug development, requires specialized protocols, such as potentiometric titration in co-solvent systems, to overcome its limited aqueous solubility. The methodologies and insights provided in this guide offer a robust framework for researchers to confidently engage with this promising class of molecules.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Avdeef, A., & Tsinman, K. (2006). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1183-1192.

- Demirbas, N., Ugurluoglu, R., & Demirbas, A. (2002). Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives and their biological activities. Turkish Journal of Chemistry, 26(4), 531-541.

- Takács-Novák, K., Box, K. J., & Avdeef, A. (1997). Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. Journal of pharmaceutical and biomedical analysis, 16(2), 183-93.

- El-Sayed, M. A. A. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Journal of Research in Pharmacy, 28(2), 1045-1052.

- Küçükgüzel, I., Oruç, E. E., Rollas, S., Sahin, F., & Özbek, A. (2004).

-

Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Retrieved from [Link]

- Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301.

- Zhang, M., Chen, L., & Liu, X. (2010). Synthesis and Biological Evaluation of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. Molecules, 15(11), 8199-8210.

- Gabrielyan, L., et al. (2025). Spectroscopic and DFT studies of 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole and 3-furyl-4-allyl-5-mercapto-1,2,4-triazole.

- Barandalla, C., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(8), 634-638.

- Oruç-Emre, E. E., Ülker, S., & Küpeli, E. (2008). Synthesis and biological activity of some new 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones. Bioorganic & medicinal chemistry, 16(14), 6937-6943.

- Küçükgüzel, Ş. G., et al. (2004).

- Öğretir, C., et al. (2010). Quantum chemical studies on tautomerism and basicity behavior of some 1,2,4-triazole derivatives. Turkish Journal of Chemistry, 34(1), 1-12.

- Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol.

- Al-Soud, Y. A., et al. (2004).

- Vaskevych, A. I., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. Molecules, 25(19), 4529.

- Kumar, A., et al. (2013). Synthesis, spectral characterization, and pharmacological screening of some 4-[{1-(aryl)methylidene}-amino]-3-(4-pyridyl)-5-mercapto-4H-1,2,4-triazole derivatives. Journal of advanced pharmaceutical technology & research, 4(1), 49–54.

- Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives.

- Gumrukcuoglu, N., Imran, M., & Iqbal, I. (2023).

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

- Nawaz, Z., et al. (2022). Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies. Heliyon, 8(11), e11531.

-

Prachand, S. (2017). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[5][9] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

- Farahat, A. A., & Mabied, A. F. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Preprints.org.

Sources

- 1. Probing N-substituted 4-(5-mercapto-4-ethyl-4H-1,2,4-triazol-3-yl)-N-phenylpiperdine-1-carboxamides as potent 15-LOX inhibitors supported with ADME, DFT calculations and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. preprints.org [preprints.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. rsc.org [rsc.org]

- 9. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

An In-Depth Technical Guide to 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol: Synthesis, Structure, and Potential Applications

This technical guide provides a comprehensive overview of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its chemical structure, a detailed synthesis protocol, spectral characterization, and a discussion of its potential biological significance based on the established activities of related 1,2,4-triazole derivatives.

Introduction and Significance

The 1,2,4-triazole scaffold is a cornerstone in the development of therapeutic agents, with derivatives exhibiting a vast array of biological activities, including antifungal, antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The unique structural features of the triazole ring, particularly its ability to engage in hydrogen bonding and coordinate with metallic ions in enzyme active sites, make it a privileged structure in drug design.[4] The title compound, this compound, incorporates several key pharmacophoric elements: a 1,2,4-triazole-3-thiol core, an allyl group at the N4 position, and a 3-nitrophenyl substituent at the C5 position. The presence of the nitro group, a strong electron-withdrawing group, and the allyl moiety can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby modulating its interaction with biological targets.[1] This guide will delve into the essential technical aspects of this promising molecule.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a central five-membered 1,2,4-triazole ring. An allyl group is attached to one of the nitrogen atoms, a 3-nitrophenyl group is attached to a carbon atom, and a thiol group is attached to another carbon atom. The molecule can exist in tautomeric forms, predominantly the thione form in the solid state, as is common for 1,2,4-triazole-3-thiols.[5]

Molecular Formula: C₁₁H₁₀N₄O₂S

Molecular Weight: 262.29 g/mol

IUPAC Name: 4-allyl-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

The structural arrangement of the allyl and nitrophenyl groups around the triazole core is crucial for its potential biological activity, influencing its binding affinity to target enzymes or receptors.

Synthesis Protocol

The synthesis of this compound is achieved through a well-established, two-step procedure common for this class of compounds. The methodology involves the initial formation of a substituted thiosemicarbazide, followed by an intramolecular cyclization under alkaline conditions.[6][7][8]

Step 1: Synthesis of 1-(3-Nitrobenzoyl)-4-allyl-thiosemicarbazide (Intermediate)

Rationale: This step involves the nucleophilic addition of 3-nitrobenzoic acid hydrazide to allyl isothiocyanate. The lone pair of electrons on the terminal nitrogen of the hydrazide attacks the electrophilic carbon of the isothiocyanate, forming the thiosemicarbazide backbone. The reaction is typically carried out in a protic solvent like ethanol to facilitate the reaction and subsequent precipitation of the product.

Experimental Protocol:

-

In a round-bottom flask, dissolve 3-nitrobenzoic acid hydrazide (1 equivalent) in absolute ethanol.

-

To this solution, add allyl isothiocyanate (1 equivalent) dropwise while stirring.

-

Heat the reaction mixture under reflux for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The resulting solid precipitate, 1-(3-nitrobenzoyl)-4-allyl-thiosemicarbazide, is collected by filtration.

-

Wash the solid with cold ethanol and dry it in a vacuum oven. The intermediate is typically used in the next step without further purification.

Step 2: Cyclization to this compound

Rationale: The thiosemicarbazide intermediate undergoes a base-catalyzed intramolecular dehydrative cyclization. The alkaline medium, typically an aqueous solution of sodium hydroxide, facilitates the deprotonation of the amide and thioamide protons, promoting the nucleophilic attack of the nitrogen atom onto the carbonyl carbon, leading to the formation of the triazole ring. Subsequent acidification neutralizes the resulting salt to yield the final thiol/thione product.[8]

Experimental Protocol:

-

Suspend the 1-(3-nitrobenzoyl)-4-allyl-thiosemicarbazide (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 2N NaOH).

-

Heat the mixture under reflux for 4-6 hours. The evolution of hydrogen sulfide gas may be observed.

-

After reflux, cool the reaction mixture in an ice bath.

-

Acidify the cooled solution to a pH of approximately 5-6 using a concentrated acid, such as hydrochloric acid (HCl), while stirring.

-

The precipitate of this compound that forms is collected by filtration.

-

Wash the product thoroughly with cold water to remove any inorganic impurities.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified compound.

Physicochemical and Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques. A study by Gabrielyan et al. has reported the characterization of this compound using NMR, FTIR, Raman, and UV-Vis spectroscopies, along with theoretical DFT studies.[1] While the full experimental data from this source is not publicly available, the following table summarizes the expected and representative analytical data based on this citation and data from closely related analogs.[1][9]

| Parameter | Technique | Expected/Representative Data |

| Appearance | Visual Inspection | Pale yellow to white crystalline solid |

| Melting Point | Melting Point Apparatus | Expected in the range of 180-220 °C |

| FT-IR (KBr, cm⁻¹) | IR Spectroscopy | ~3100-3000 (Ar C-H), ~2950 (Aliphatic C-H), ~2600-2550 (S-H, thiol form), ~1600 (C=N), ~1530 & 1350 (NO₂), ~1250 (C=S, thione form) |

| ¹H NMR (DMSO-d₆, δ ppm) | NMR Spectroscopy | ~13.0-14.0 (s, 1H, SH/NH), ~8.0-8.5 (m, 4H, Ar-H), ~5.8-6.0 (m, 1H, =CH-), ~5.0-5.2 (m, 2H, CH₂=), ~4.5-4.7 (d, 2H, -N-CH₂-) |

| Mass Spectrum | MS (ESI) | Expected [M+H]⁺ at m/z ≈ 263.06 |

Potential Biological Activity and Mechanism of Action

Derivatives of 1,2,4-triazole are renowned for their broad spectrum of biological activities. The title compound, with its specific substitutions, is a candidate for various therapeutic applications, most notably as an antimicrobial agent.

Antifungal Activity

Azole compounds, including triazoles, are frontline antifungal drugs. Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[2] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. The nitrogen atoms of the triazole ring are thought to coordinate with the heme iron atom in the active site of the enzyme, disrupting its function. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately inhibiting fungal growth.[2][10] The presence of the nitrophenyl group in the target molecule may enhance this activity through favorable electronic interactions within the enzyme's active site.[2]

Antibacterial Activity

Certain 1,2,4-triazole derivatives have also demonstrated potent antibacterial activity. Their mechanisms can be diverse, including the inhibition of essential bacterial enzymes such as DNA gyrase, dihydrofolate reductase (DHFR), or other proteins vital for bacterial survival.[11] The nitrophenyl moiety is a common feature in various antimicrobial compounds, and its inclusion in the triazole scaffold could lead to a synergistic effect, potentially targeting multiple pathways within the bacterial cell.

Conclusion

This compound is a synthetically accessible heterocyclic compound with a high potential for biological activity, particularly as an antifungal agent. The established synthetic route via thiosemicarbazide cyclization provides a reliable method for its preparation. Its structural features, combining the versatile 1,2,4-triazole core with allyl and nitrophenyl substituents, make it a compelling candidate for further investigation in drug discovery programs. Future research should focus on obtaining detailed biological data, including minimum inhibitory concentrations (MICs) against a panel of fungal and bacterial pathogens, cytotoxicity studies, and in-depth mechanistic investigations to fully elucidate its therapeutic potential.

References

-

Gabrielyan, L., et al. (2025). Spectroscopic and DFT studies of 3-(m-nitrophenyl)-4-allyl-5-mercapto-1,2,4-triazole and 3-furyl-4-allyl-5-mercapto-1,2,4-triazole. Request PDF on ResearchGate. [Link]

-

Plebańska, A., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. Molecules. [Link]

-

Fakhim, H., et al. (2017). Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents. Molecules. [Link]

-

Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology. [Link]

-

Cacic, M., et al. (2023). Coumarin Triazoles as Potential Antimicrobial Agents. Molecules. [Link]

-

Osman, Y. A., et al. (2017). Synthesis, Chemistry of ٤-allyl-٥-(٣,٤-dimethoxyphenyl)- ٤H-١,٢,٤-triazol-٣-thiol. MJMR. [Link]

-

Kauffman, C. A. (2021). Triazole derivatives with improved in vitro antifungal activity over azole drugs. Expert Opinion on Investigational Drugs. [Link]

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules. [Link]

-

Suneel, M., et al. (2013). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

-

Al-Soud, Y. A., et al. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Alyahyaoy, H. A., et al. (2019). synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. ResearchGate. [Link]

-

Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][6][11] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

-

Machewar, K. (2017). Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research. [Link]

-

Varynskyi, B. A., et al. (2019). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research. [Link]

-

Ghafouri, H., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry. [Link]

-

Selvaraj, K., et al. (2011). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Center for Biotechnology Information. [Link]

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents [mdpi.com]

- 3. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 4. Design and Synthesis of New 5-aryl-4-Arylethynyl-1H-1,2,3-triazoles with Valuable Photophysical and Biological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. jocpr.com [jocpr.com]

- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound belonging to the functionally diverse 1,2,4-triazole class. This document details its chemical and physical properties, established synthesis protocols, and explores the therapeutic potential of the broader class of 1,2,4-triazole-3-thiones, grounding the discussion in peer-reviewed scientific literature.

Core Molecular Identity

The foundational step in evaluating any compound for research or drug development is to establish its precise molecular identity. This compound is characterized by a five-membered 1,2,4-triazole ring, substituted at specific positions with an allyl group, a 3-nitrophenyl group, and a thiol group. This compound exists in equilibrium with its tautomeric thione form, 4-allyl-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. For clarity, this guide will refer to the compound by its thiol name while acknowledging the thiol-thione tautomerism inherent to its structure.

Physicochemical Properties

A summary of the key identifiers and calculated properties for this molecule is presented below. These parameters are critical for experimental design, including solvent selection, dosage calculations, and analytical method development.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₄O₂S |

| Molecular Weight | 262.29 g/mol |

| CAS Number | 95458-75-4 |

| Canonical Name | This compound |

| Synonym | 4-allyl-5-(3-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Structural Representation

The chemical structure dictates the compound's reactivity, stereochemistry, and potential for intermolecular interactions—all of which are fundamental to its biological activity.

Caption: 2D structure of this compound.

Synthesis and Characterization

The synthesis of substituted 1,2,4-triazole-3-thiols is well-established in the literature, typically involving the cyclization of thiosemicarbazide precursors or dithiocarbazinate salts.[1][2] The general workflow provides a reliable and adaptable methodology for generating a library of derivatives for structure-activity relationship (SAR) studies.

General Synthesis Workflow

The synthesis of the core triazole ring is a multi-step process that begins with common starting materials and proceeds through key intermediates. This modular approach allows for the introduction of various substituents.

Caption: Generalized synthetic workflow for 4,5-disubstituted-1,2,4-triazole-3-thiols.

Experimental Protocol (Exemplary)

The following protocol is a representative example adapted from established literature for synthesizing similar 1,2,4-triazole-3-thiol derivatives.[1][3]

-

Step 1: Synthesis of 3-Nitrobenzoic Acid Hydrazide.

-

3-Nitrobenzoic acid is refluxed with an excess of hydrazine hydrate in an alcoholic solvent (e.g., ethanol) for several hours.

-

The reaction mixture is cooled, and the precipitated acid hydrazide is filtered, washed with cold ethanol, and dried.

-

-

Step 2: Formation of Potassium Dithiocarbazinate.

-

The synthesized acid hydrazide is dissolved in a cold solution of potassium hydroxide in absolute ethanol.

-

Carbon disulfide is added dropwise while maintaining the temperature below 10°C.

-

The mixture is stirred for 12-18 hours at room temperature. The resulting potassium salt is precipitated with dry ether, filtered, and washed.

-

-

Step 3: Cyclization to form the Triazole-thiol Ring.

-

The potassium salt is refluxed with an excess of hydrazine hydrate in water for 4-6 hours until the evolution of hydrogen sulfide gas ceases.

-

The solution is cooled and acidified with a dilute acid (e.g., HCl) to precipitate the 4-amino-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol intermediate.

-

-

Step 4: N-Allylation.

-

The intermediate from Step 3 is dissolved in an appropriate solvent with a base (e.g., sodium acetate in ethanol).

-

An allyl halide, such as allyl bromide, is added, and the mixture is refluxed for several hours.

-

The final product, this compound, is precipitated by pouring the reaction mixture into cold water, then filtered, dried, and recrystallized from a suitable solvent like ethanol.

-

Characterization

Structural confirmation of the synthesized compound is imperative. A standard suite of analytical techniques is employed:

-

FTIR Spectroscopy: To identify key functional groups, such as N-H, C=N, C=S (thione), and N-O (nitro) stretches.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical environment of each proton and carbon atom, verifying the arrangement of the allyl, nitrophenyl, and triazole moieties.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

-

Elemental Analysis: To determine the percentage composition of C, H, N, and S, ensuring purity.

Biological and Therapeutic Potential of the 1,2,4-Triazole-3-thione Scaffold

While specific biological data for this compound is not extensively documented in readily available literature, the 1,2,4-triazole-3-thione scaffold is a well-known "privileged structure" in medicinal chemistry. Derivatives of this core have been extensively investigated and shown to possess a wide spectrum of biological activities.[4][5]

Documented Activities of the Class

The versatility of the triazole ring, combined with the reactivity of the thiol/thione group, allows for diverse biological interactions. This has led to the development of numerous compounds with significant therapeutic properties.

-

Antimicrobial and Antifungal Activity: The 1,2,4-triazole core is famously present in leading antifungal drugs (e.g., fluconazole). The thione derivatives have also demonstrated potent activity against various bacterial and fungal strains, including Staphylococcus aureus, Candida albicans, and Mycobacterium tuberculosis.[6][7]

-

Anticancer Activity: Certain substituted triazole-thiones have shown significant cytotoxicity against human cancer cell lines.[5] Their mechanism often involves inducing apoptosis or inhibiting key enzymes involved in cell proliferation.

-

Anti-inflammatory and Analgesic Effects: Research has identified triazole-thione derivatives with notable anti-inflammatory and pain-reducing properties.[4]

-

Antitrypanosomal Activity: Modifications of the triazole scaffold, particularly with nitrophenyl groups, have been explored for activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[8]

-

Antioxidant Properties: The thiol group can participate in redox reactions, and some derivatives have been studied for their ability to scavenge free radicals, suggesting potential applications in conditions associated with oxidative stress.[2][9]

The presence of the allyl group may enhance lipophilicity, potentially improving membrane permeability, while the nitrophenyl group is a common feature in compounds with antimicrobial and antiparasitic activity.[8][10] These structural motifs suggest that the title compound is a promising candidate for biological screening across these therapeutic areas.

Conclusion and Future Directions

This compound is a synthetically accessible compound built upon a scaffold of proven pharmacological relevance. Its molecular weight of 262.29 g/mol and defined structure provide a solid foundation for further investigation.

For drug development professionals, this compound and its analogues represent a fertile ground for discovery. Future research should focus on:

-

Systematic Biological Screening: Evaluating the compound against a diverse panel of microbial, fungal, parasitic, and cancer cell line targets.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing analogues by modifying the allyl and nitrophenyl substituents to optimize potency and selectivity.

-

Mechanism of Action Studies: For any identified activities, elucidating the specific molecular targets and pathways is crucial for rational drug design.

The robust chemistry and documented biological potential of the 1,2,4-triazole-3-thione class underscore the value of this compound as a target for continued research and development.

References

-

Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2024). ACS Omega. Available at: [Link]

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[4][6][8] triazole-3-thiol derivatives and Antifungal activity. (n.d.). ResearchGate. Available at: [Link]

-

(PDF) synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole- 3-thiol derivatives. (2019). ResearchGate. Available at: [Link]

-

Biological features of new 1,2,4-triazole derivatives (a literature review). (2022). Ukrainian Journal of Ecology. Available at: [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (2021). Molecules. Available at: [Link]

-

Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021). ScienceRise: Pharmaceutical Science. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul Journal of Pharmacy. Available at: [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. (2014). ResearchGate. Available at: [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2023). Istanbul University Press. Available at: [Link]

-

The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats. (2000). PubMed. Available at: [Link]

-

4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. (n.d.). Wikipedia. Available at: [Link]

-

A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Derivatives. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 2. researchgate.net [researchgate.net]

- 3. Istanbul University Press [iupress.istanbul.edu.tr]

- 4. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rjptonline.org [rjptonline.org]

- 8. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. The in vivo metabolism of 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its ability to enhance the pharmacological profile of drug candidates due to its polarity and hydrogen bonding capacity.[1] This document moves beyond theoretical discussions to offer actionable, field-proven methodologies for solubility assessment. It is designed for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior in various solvent systems. The protocols herein are presented as self-validating systems, emphasizing the causal relationships behind experimental choices to ensure scientific integrity.

Introduction: The Significance of Solubility in Drug Development

Solubility is a critical physicochemical parameter that profoundly influences a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.[2] For a therapeutic agent to be effective, it must first dissolve in physiological fluids to be absorbed into the bloodstream.[3] The heterocyclic compound this compound, with its combination of a polar triazole ring, a lipophilic nitrophenyl group, an allyl chain, and a thiol moiety capable of tautomerization, presents a unique and complex solubility profile. The presence of the triazole nucleus can inherently increase solubility due to its polar nature.[1] However, other structural features might counteract this effect, making experimental determination of solubility indispensable. This guide will provide the foundational knowledge and practical steps to accurately characterize the solubility of this promising compound.

Molecular Characteristics of this compound

A thorough understanding of the molecule's structure is paramount to predicting and interpreting its solubility.

-

1,2,4-Triazole Core: This five-membered heterocyclic ring contains three nitrogen atoms, making it polar and capable of acting as both a hydrogen bond donor and acceptor.[4] This feature generally contributes positively to aqueous solubility.

-

Thiol/Thione Tautomerism: The 3-thiol group can exist in equilibrium with its thione tautomer. This tautomerism can influence the compound's crystalline structure and intermolecular interactions, thereby affecting its solubility.

-

Substituents:

-

4-Allyl Group: A non-polar hydrocarbon chain that can decrease aqueous solubility.

-

5-(3-nitrophenyl) Group: A bulky, aromatic, and lipophilic group that is expected to reduce solubility in polar solvents. The nitro group adds polarity but the overall effect of the phenyl ring is an increase in lipophilicity.

-

-

Amphoteric Nature: The triazole ring can be protonated or deprotonated, meaning the compound's solubility is likely to be pH-dependent.[5]

Given these features, a comprehensive solubility assessment across a range of solvents with varying polarities and pH values is essential.

Theoretical Framework: Factors Governing Solubility

The solubility of a solid in a liquid is governed by a complex interplay of factors. A clear understanding of these principles is crucial for designing meaningful experiments and interpreting the results.

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a fundamental concept in solubility.[6] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents. The polarity of this compound is intermediate, suggesting it may have limited solubility in both highly polar (e.g., water) and very non-polar (e.g., hexane) solvents, and potentially greater solubility in solvents of intermediate polarity (e.g., ethanol, acetone).

Impact of Temperature

The effect of temperature on solubility is dictated by the enthalpy of dissolution. For most solids, the dissolution process is endothermic, meaning solubility increases with temperature.[7][8] This relationship should be experimentally verified for the target compound.

The Role of pH

For ionizable compounds, pH is a critical determinant of solubility. The triazole moiety in the target compound can be protonated at low pH and the thiol group can be deprotonated at high pH. The charged species are generally more soluble in aqueous solutions than the neutral form. Therefore, a significant variation in aqueous solubility is expected across a physiological and broader pH range.

Experimental Determination of Solubility

This section outlines a robust, step-by-step protocol for determining the equilibrium solubility of this compound. The shake-flask method is the gold standard for this purpose due to its accuracy and reliability.

Prerequisite: Synthesis and Characterization

Prior to any solubility studies, the synthesis and purification of this compound must be performed, followed by rigorous characterization to confirm its identity and purity (e.g., via NMR, mass spectrometry, and elemental analysis). Several established synthetic routes for similar 1,2,4-triazole-3-thiol derivatives can be adapted for this purpose.[9][10][11][12]

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the workflow for the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Protocol

-

Solvent Selection: Choose a range of solvents with varying polarities. A recommended set includes:

-

Purified Water (at different pH values: 2.0, 7.4, 9.0)

-

Ethanol

-

Methanol

-

Acetone

-

Acetonitrile

-

Dimethyl Sulfoxide (DMSO)

-

Dichloromethane

-

-

Equilibration:

-

Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Seal the vials to prevent solvent evaporation.

-

Agitate the vials at a constant temperature (e.g., 25°C and 37°C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

-

-

Phase Separation:

-

After equilibration, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, centrifugation followed by filtration through a 0.22 µm filter is recommended.

-

-

Quantification:

-

Quantify the concentration of the dissolved compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve with known concentrations of the compound must be prepared in the same solvent.

-

Data Presentation

Quantitative solubility data should be presented in a clear and organized manner.

Table 1: Solubility of this compound in Various Solvents at 25°C and 37°C

| Solvent System | Polarity Index | Solubility at 25°C (µg/mL) | Solubility at 37°C (µg/mL) |

| Water (pH 2.0) | 10.2 | Hypothetical Value | Hypothetical Value |

| Water (pH 7.4) | 10.2 | Hypothetical Value | Hypothetical Value |

| Water (pH 9.0) | 10.2 | Hypothetical Value | Hypothetical Value |

| Methanol | 5.1 | Hypothetical Value | Hypothetical Value |

| Ethanol | 4.3 | Hypothetical Value | Hypothetical Value |

| Acetonitrile | 5.8 | Hypothetical Value | Hypothetical Value |

| Acetone | 5.1 | Hypothetical Value | Hypothetical Value |

| Dichloromethane | 3.1 | Hypothetical Value | Hypothetical Value |

| DMSO | 7.2 | Hypothetical Value | Hypothetical Value |

Interpreting Solubility Data: A Causal Analysis

The interplay of structural features and external factors determines the final solubility profile.

Caption: Interplay of Factors Affecting Solubility.

-

Aqueous Solubility: Expect low solubility at neutral pH due to the lipophilic nitrophenyl and allyl groups. Solubility should increase at acidic pH (protonation of the triazole ring) and basic pH (deprotonation of the thiol group).

-

Organic Solvents: Higher solubility is anticipated in polar aprotic solvents like DMSO and acetone, which can effectively solvate the molecule. Solubility in non-polar solvents is likely to be poor.

-

Temperature Effects: An increase in temperature is expected to increase solubility across most solvents, which is a critical consideration for formulation development and storage.[7]

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to determining the solubility of this compound. By integrating an understanding of the molecule's structural characteristics with standardized experimental protocols, researchers can generate reliable and reproducible solubility data. This information is fundamental for advancing the compound through the drug discovery and development pipeline, enabling informed decisions on formulation strategies and predicting its in vivo behavior. The emphasis on the causality behind experimental design ensures that the generated data is not only accurate but also thoroughly understood within its chemical context.

References

- Shahzad, et al. (2019). Synthesis, Characterization and Antimicrobial Activity of Thiol Substituted Triazole Amic Acids. Pakistan Journal of Scientific & Industrial Research - Physical Sciences.

-

Al-Ostoot, F. H., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. National Institutes of Health (NIH). [Link]

- Meanwell, N. A. (2021). Tactics to Improve Solubility. The Medicinal Chemist's Guide to Solving ADMET Challenges.

-

Krasnikov, S. V., et al. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information (NCBI). [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). ScienceDirect. [Link]

-

Wikipedia. (n.d.). 1,2,4-Triazole. Wikipedia. [Link]

-

Chemistry LibreTexts. (2023). Factors Affecting Solubility. Chemistry LibreTexts. [Link]

-

Shayan, H., & Gupta, V. (n.d.). Biochemistry, Dissolution and Solubility. National Center for Biotechnology Information (NCBI). [https://www.ncbi.nlm.nih.gov/books/NBK54 dissolution-and-solubility/]([Link] dissolution-and-solubility/)

-

BYJU'S. (n.d.). Factors Affecting Solubility. BYJU'S. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

-

Gümüş, F. (2010). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

-

Prachand, S. (2015). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[1][13][14] triazole-3-thiol derivatives and Antifungal activity. ResearchGate. [Link]

-

Hulina, Y. S., & Kaplaushenko, A. G. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. [Link]

-

Al-Ghorbani, M. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

Mohammed, S. A. A. (2020). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. KTU AVES. [Link]

Sources

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.rsc.org [books.rsc.org]

- 3. ascendiacdmo.com [ascendiacdmo.com]

- 4. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 5. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 13. v3.pjsir.org [v3.pjsir.org]

- 14. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Executive Summary

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] This guide provides an in-depth, technically-grounded protocol for the synthesis of a specific derivative, 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. The synthetic strategy is a robust, two-step process involving the initial formation of a 1-acyl-4-allyl-thiosemicarbazide intermediate, followed by a base-catalyzed intramolecular cyclization and dehydration. This document elucidates the underlying reaction mechanisms, provides a detailed step-by-step experimental workflow, outlines methods for characterization, and discusses critical process considerations for researchers in organic synthesis and drug development.

Introduction and Synthetic Strategy

Derivatives of 1,2,4-triazole-3-thione (which exists in tautomeric equilibrium with 1,2,4-triazole-3-thiol) are of significant interest due to their diverse pharmacological potential.[3] The synthetic pathway detailed herein is a classical and highly efficient method for constructing the 4,5-disubstituted-4H-1,2,4-triazole-3-thiol ring system.[4][5] The overall strategy involves two key transformations:

-

Formation of a Thiosemicarbazide Intermediate: This is achieved through the nucleophilic addition of a carbohydrazide to an isothiocyanate.[6][7] The terminal nitrogen of the hydrazide acts as the nucleophile, attacking the electrophilic carbon of the isothiocyanate.

-

Intramolecular Cyclization: The resulting 1,4-disubstituted thiosemicarbazide undergoes a base-catalyzed cyclization. This reaction proceeds via deprotonation and subsequent intramolecular nucleophilic attack, followed by dehydration to yield the stable aromatic triazole ring.[8][9]

This approach is widely applicable for creating a library of diverse triazole derivatives by simply varying the starting carbohydrazide and isothiocyanate.

Synthesis Pathway Overview

The synthesis of the target compound is achieved via a convergent two-step process starting from 3-nitrobenzoyl hydrazide and allyl isothiocyanate.

Figure 1: Overall workflow for the synthesis of the target triazole.

Mechanistic Insights: The Cyclization Cascade

The critical step in this synthesis is the conversion of the linear thiosemicarbazide intermediate into the heterocyclic triazole. This transformation is efficiently promoted by a strong base, such as sodium or potassium hydroxide.

Causality of the Mechanism: The reaction is initiated by the deprotonation of one of the amide nitrogens by the base, creating a more potent nucleophile. This nucleophile then attacks the electrophilic carbon of the thiocarbonyl (C=S) group in an intramolecular fashion. The choice of a strong base is crucial as it facilitates the initial deprotonation and also promotes the final dehydration step, driving the reaction to completion. The subsequent elimination of a water molecule results in the formation of the stable, aromatic 1,2,4-triazole ring.[9]

Figure 2: Key mechanistic stages of the base-catalyzed cyclization.

Detailed Experimental Protocol

Safety Precautions: This protocol involves hazardous materials. Hydrazine hydrate is highly toxic and corrosive.[10] Allyl isothiocyanate is a lachrymator.[11] Strong bases (NaOH/KOH) are corrosive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Part A: Synthesis of 1-(3-Nitrobenzoyl)-4-allyl-thiosemicarbazide (Intermediate)

-

Reagent Preparation: In a 250 mL round-bottom flask, dissolve 3-nitrobenzoyl hydrazide (10.0 mmol, 1.81 g) in 50 mL of absolute ethanol. Gentle warming may be required to achieve complete dissolution.

-

Addition: To the stirred solution, add allyl isothiocyanate (10.0 mmol, 0.99 g, approx. 1.0 mL) dropwise at room temperature.[11][12]

-

Reaction: Reflux the reaction mixture for 3-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

Isolation: Collect the resulting solid precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials.

-

Drying: Dry the white to off-white solid product, 1-(3-nitrobenzoyl)-4-allyl-thiosemicarbazide, in a vacuum oven at 50-60 °C. The product is typically of sufficient purity for the next step without further purification.

Part B: Synthesis of this compound (Final Product)

-

Reaction Setup: Place the dried thiosemicarbazide intermediate (8.0 mmol) from Part A into a 250 mL round-bottom flask.

-

Cyclization: Add an 8% aqueous solution of sodium hydroxide (NaOH) (80 mL).[9] The mixture is then heated under reflux for 6-8 hours. The solution will typically change color as the reaction progresses.[13]

-

Cooling & Filtration: After reflux, cool the reaction mixture to room temperature. If any solid impurities are present, filter the solution while it is still warm.

-

Acidification: Transfer the clear filtrate to a beaker and place it in an ice bath. Carefully acidify the solution to pH 5-6 by the dropwise addition of cold, dilute hydrochloric acid (e.g., 4N HCl). This step neutralizes the excess base and protonates the triazole, causing it to precipitate out of the solution.[13][14]

-

Isolation: Collect the crude product by vacuum filtration, and wash the precipitate thoroughly with cold water until the washings are neutral to pH paper.

-

Purification: Recrystallize the crude solid from an appropriate solvent, such as ethanol or an ethanol/water mixture, to yield the purified this compound as a crystalline solid.[9]

Product Characterization

The structure of the synthesized compound must be confirmed using standard analytical techniques. The data presented below are typical expected values based on analogous structures found in the literature.[4][14][15]

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₀N₄O₂S |

| Molecular Weight | 278.29 g/mol |

| Appearance | Crystalline Solid (e.g., white, pale yellow) |

| Melting Point | >200 °C (Varies with purity) |

| Yield | 60-80% (Typical for this reaction type) |

| FTIR (KBr, cm⁻¹) | ~3100 (N-H), ~2580 (S-H, weak), ~1620 (C=N), ~1530 & 1350 (NO₂), ~980-920 (C=CH₂) |

| ¹H-NMR (DMSO-d₆, δ ppm) | ~14.0 (s, 1H, SH), ~8.0-8.6 (m, 4H, Ar-H), ~5.8 (m, 1H, NCH₂CH =CH₂), ~5.1 (dd, 1H, cis C=CH₂), ~4.8 (dd, 1H, trans C=CH₂), ~4.1 (d, 2H, NCH₂ CH) |

| ¹³C-NMR (DMSO-d₆, δ ppm) | ~168 (C=S), ~150 (Ar-C), ~148 (Ar-C-NO₂), ~134 (Ar-CH), ~132 (CH=CH₂), ~120-130 (Ar-CH), ~118 (CH=C H₂), ~47 (N-CH₂) |

Note: The thiol (SH) proton in ¹H-NMR is readily exchangeable and its signal may be broad or absent depending on the solvent and water content.

Process Optimization and Troubleshooting

-

Purity of Starting Materials: The use of high-purity 3-nitrobenzoyl hydrazide and allyl isothiocyanate is essential for minimizing side reactions and simplifying purification.

-

Base Concentration: The concentration of the NaOH or KOH solution for cyclization is a critical parameter. Insufficient base may lead to incomplete reaction, while excessively high concentrations can promote hydrolysis of the nitro group or other side reactions. An 8-10% solution is generally effective.[9]

-

Reaction Time: Both reaction steps should be monitored (e.g., by TLC) to ensure completion. Insufficient reflux time in the cyclization step is a common cause of low yield, resulting in the recovery of the thiosemicarbazide intermediate.

-

Acidification: The final product is soluble in alkaline solution as its thiolate salt. Acidification must be performed carefully and slowly in an ice bath to ensure complete precipitation and to obtain a filterable solid. Over-acidification should be avoided.

Conclusion

The synthetic pathway described provides a reliable and scalable method for the preparation of this compound. The procedure is based on well-established chemical principles, including the formation of thiosemicarbazides and their subsequent base-catalyzed cyclization.[3][16] This technical guide serves as a comprehensive resource for researchers, offering detailed protocols and mechanistic rationale to facilitate the synthesis of this and other structurally related 1,2,4-triazole derivatives for further investigation in medicinal chemistry and materials science.

References

-

[Zenodo: Synthesis and antimicrobial elucidation of[2][17][18]-triazole-3-thione derivatives]([Link])

-

[ResearchGate: Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][17][18] triazole-3-thiol derivatives and Antifungal activity]([Link])

Sources

- 1. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scribd.com [scribd.com]

- 7. dergipark.org.tr [dergipark.org.tr]

- 8. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. Allyl isothiocyanate - Wikipedia [en.wikipedia.org]

- 12. mdpi.com [mdpi.com]

- 13. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 14. 4-ALLYL-5-PYRIDIN-4-YL-4H-[1,2,4]TRIAZOLE-3-THIOL synthesis - chemicalbook [chemicalbook.com]

- 15. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester [mdpi.com]

- 18. Synthesis: cyclization of thiosemicarbazones | GIQIMO [giqimo.com]

An In-depth Technical Guide on the Core Mechanism of Action of 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive analysis of the postulated mechanism of action for the novel heterocyclic compound, 4-Allyl-5-(3-nitrophenyl)-4H-1,2,4-triazole-3-thiol. While direct, extensive research on this specific molecule is emerging, this document synthesizes foundational knowledge from the broader class of 1,2,4-triazole-3-thiol derivatives to construct a scientifically grounded hypothesis of its biological activity.[1][2] The primary focus is on its potential as an antifungal agent, detailing the probable inhibition of ergosterol biosynthesis, a well-established target for triazole-based antimycotics.[3][4] Additionally, alternative and complementary mechanisms, such as the generation of reactive oxygen species, are explored.[5] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the compound's therapeutic potential and outlining robust experimental protocols for its validation.

Introduction and Compound Overview

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for a wide array of therapeutic agents with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][6][7] The subject of this guide, this compound, is a distinct derivative characterized by an allyl group at the N4 position, a 3-nitrophenyl group at the C5 position, and a thiol group at the C3 position. These substitutions are not merely structural embellishments; they are pivotal in defining the molecule's physicochemical properties and its interaction with biological targets.

The thiol (-SH) group, in particular, is of great interest as it can exist in tautomeric equilibrium with a thione (C=S) form, a characteristic that can influence receptor binding and metabolic stability. The presence of the nitroaromatic group suggests potential for bioreductive activation, a mechanism employed by other antimicrobial agents. Furthermore, the lipophilic nature of the allyl and phenyl groups can enhance membrane permeability, a critical factor for reaching intracellular targets.

Postulated Primary Mechanism of Action: Antifungal Activity

Based on the extensive body of literature on triazole-based antifungal agents, the most probable mechanism of action for this compound is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis.[3][4]

Inhibition of Cytochrome P450 14α-demethylase (CYP51)

The primary target for antifungal triazoles is a fungal cytochrome P450 enzyme, 14α-demethylase (also known as CYP51 or Erg11p).[3][8] This enzyme is a critical component of the ergosterol biosynthesis pathway, responsible for the oxidative removal of the 14α-methyl group from lanosterol, a precursor to ergosterol.[3]

The proposed inhibitory action proceeds as follows:

-

Binding to CYP51: The triazole ring of the compound is believed to bind to the heme iron atom in the active site of the CYP51 enzyme. This interaction is facilitated by the nitrogen atoms of the triazole ring, which act as ligands for the iron.

-

Enzyme Inhibition: This binding event prevents the natural substrate, lanosterol, from accessing the active site, thereby halting the demethylation process.[3]

-

Depletion of Ergosterol: The inhibition of CYP51 leads to a depletion of ergosterol, an essential component for maintaining the structure and fluidity of the fungal cell membrane.[4]

-

Accumulation of Toxic Sterols: Concurrently, the blockage of this pathway results in the accumulation of 14α-methylated sterol precursors, which are toxic to the fungal cell. These precursors integrate into the cell membrane, disrupting its normal function, increasing its permeability, and ultimately leading to fungal cell death or growth inhibition.

Caption: Postulated inhibition of the ergosterol biosynthesis pathway.

Secondary and Complementary Mechanisms

While CYP51 inhibition is the most recognized mechanism for antifungal triazoles, other modes of action may contribute to the overall activity of this compound.

Generation of Reactive Oxygen Species (ROS)

An alternative hypothesis for the mechanism of action of some azole compounds involves the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS).[5] This process, known as Electron Transfer (ET), can lead to widespread cellular damage.

-

ET-ROS-OS Pathway: The conjugated imine system within the triazole ring, potentially in conjunction with the nitroaromatic group, could participate in redox cycling.[5] This involves the one-electron reduction of the compound, followed by the transfer of that electron to molecular oxygen, generating superoxide radicals. This cycle can repeat, leading to an accumulation of ROS that can damage DNA, proteins, and lipids, ultimately causing cell death.[5]

Reported Biological Activities of 1,2,4-Triazole-3-thiol Derivatives

While specific data for this compound is limited, studies on analogous compounds provide a strong basis for its expected antimicrobial spectrum. Derivatives of 1,2,4-triazole-3-thiol have demonstrated a broad range of activities.[2]

| Activity Type | Target Organisms | Reference Compounds |

| Antifungal | Candida albicans, Aspergillus niger, Microsporum gypseum | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives[6][9][10] |

| Antibacterial | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | S-substituted derivatives of 1,2,4-triazol-3-thiol[11] |

| Antiparasitic | Entamoeba histolytica, Giardia intestinalis | 1,2,4-triazole-3-thiol metronidazole derivatives[12] |

| Antioxidant | - | 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol[13] |

Experimental Protocols for Mechanism Validation

To validate the postulated mechanism of action, a series of well-defined experiments are necessary. The following protocols provide a framework for these investigations.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a standard assay for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Test compound: this compound

-

Microorganism strains (e.g., Candida albicans, Staphylococcus aureus)

-

Sterile 96-well microtiter plates

-

Appropriate sterile broth medium (e.g., RPMI-1640 for fungi, Mueller-Hinton for bacteria)

-

Spectrophotometer

-

Incubator

Procedure:

-

Prepare Inoculum: Culture the microorganism and adjust the turbidity to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in the microtiter plate wells containing the broth medium.

-

Inoculation: Add the prepared inoculum to each well.

-

Controls: Include a positive control (microorganism with no compound) and a negative control (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 24-48 hours).

-

Read Results: Determine the MIC as the lowest concentration of the compound at which no visible growth is observed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Protocol: Ergosterol Quantitation Assay

This assay directly tests the hypothesis of ergosterol biosynthesis inhibition by measuring the ergosterol content in fungal cells after treatment with the test compound.

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Test compound

-

Sabouraud Dextrose Broth

-

Saponification solution (25% alcoholic potassium hydroxide)

-

n-heptane

-

Sterile water

-

UV-Vis Spectrophotometer

Procedure:

-

Treatment: Grow fungal cells in the presence of sub-lethal concentrations of the test compound.

-

Harvest and Wash: Harvest the cells by centrifugation and wash them with sterile water.

-

Saponification: Add the saponification solution to the cell pellet and vortex. Incubate at 85°C for 1 hour.

-

Sterol Extraction: After cooling, add sterile water and n-heptane. Vortex vigorously to extract the sterols into the n-heptane layer.

-

Spectrophotometry: Scan the absorbance of the n-heptane layer from 230 to 300 nm.

-

Quantification: The presence of ergosterol is indicated by a characteristic four-peak curve. A decrease in the absorbance at ~282 nm in treated cells compared to untreated controls indicates inhibition of ergosterol synthesis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound likely functions as an antifungal agent through the inhibition of the fungal CYP51 enzyme, a hallmark of the triazole class.[3][4] This leads to ergosterol depletion and the accumulation of toxic sterol intermediates, ultimately compromising fungal cell membrane integrity.[4] Secondary mechanisms, such as the induction of oxidative stress, may also contribute to its biological activity.[5]

Future research should focus on direct experimental validation of these hypotheses. This includes performing enzyme inhibition assays with purified fungal CYP51, conducting detailed ergosterol quantification studies, and investigating the generation of ROS in treated fungal cells. Furthermore, exploring the antibacterial and antiparasitic potential of this compound through broader screening programs is warranted, given the wide range of activities observed for this chemical class.[6][11][12] Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing the potency and selectivity of this promising scaffold.

References

- Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.

- Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.

- Triazole antifungals. Research Starters - EBSCO.

- Synthesis and antimicrobial activity of new 1,2,4-triazole-3-thiol metronidazole deriv

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv

- SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIV

- Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. sph-journal.com.ua.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.

- Fundamental Concepts of Azole Compounds and Triazole Antifungals: A Beginner's Review. Puerto Rico Health Sciences Journal.

- Fundamental concepts of azole compounds and triazole antifungals: A beginner's review.

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[3][5][12] triazole-3-thiol derivatives and Antifungal activity. ResearchGate.

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol deriv

- Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)

- Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives.

- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Deriv

- Proposed reaction mechanism for construction of 4H-1,2,4-triazole-3-thiol.

- Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)

- Overview of Mercapto-1,2,4-Triazoles. Journal of Chemical and Pharmaceutical Research.

- Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine.

- A Review: Biological Importance of Mercapto Substituted 1,2,4-triazole Deriv

Sources

- 1. researchgate.net [researchgate.net]